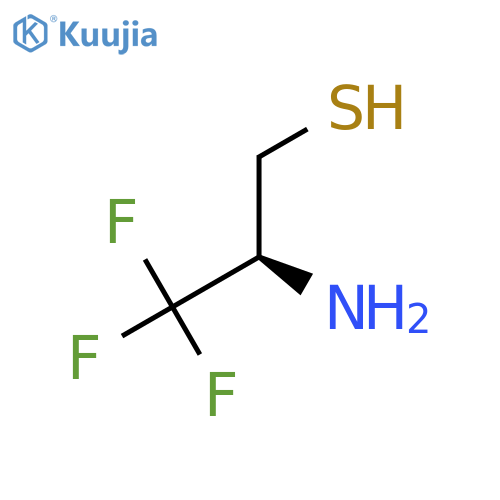

Cas no 2171176-51-3 ((2S)-2-amino-3,3,3-trifluoropropane-1-thiol)

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol 化学的及び物理的性質

名前と識別子

-

- (2S)-2-amino-3,3,3-trifluoropropane-1-thiol

- EN300-1642825

- 2171176-51-3

-

- インチ: 1S/C3H6F3NS/c4-3(5,6)2(7)1-8/h2,8H,1,7H2/t2-/m1/s1

- InChIKey: RCDHQQGFKKWMLY-UWTATZPHSA-N

- SMILES: SC[C@H](C(F)(F)F)N

計算された属性

- 精确分子量: 145.01730486g/mol

- 同位素质量: 145.01730486g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 5

- 重原子数量: 8

- 回転可能化学結合数: 1

- 複雑さ: 71.4

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 27Ų

- XLogP3: 0.8

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1642825-0.5g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 0.5g |

$2697.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-10.0g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 10g |

$12088.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-0.25g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 0.25g |

$2585.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-2.5g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 2.5g |

$5510.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-0.05g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 0.05g |

$2361.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-5.0g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 5g |

$8152.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-10000mg |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 10000mg |

$12088.0 | 2023-09-22 | ||

| Enamine | EN300-1642825-0.1g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 0.1g |

$2473.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-1.0g |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 1g |

$2811.0 | 2023-06-04 | ||

| Enamine | EN300-1642825-2500mg |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol |

2171176-51-3 | 2500mg |

$5510.0 | 2023-09-22 |

(2S)-2-amino-3,3,3-trifluoropropane-1-thiol 関連文献

-

Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860

-

Fan Wang,Kai Li,Jingjing Li,Lawrence M. Wolf,Kai Liu,Hongjie Zhang Nanoscale, 2019,11, 16658-16666

-

John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

7. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

9. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

(2S)-2-amino-3,3,3-trifluoropropane-1-thiolに関する追加情報

Exploring the Unique Properties and Applications of (2S)-2-amino-3,3,3-trifluoropropane-1-thiol (CAS No. 2171176-51-3)

The compound (2S)-2-amino-3,3,3-trifluoropropane-1-thiol (CAS No. 2171176-51-3) has garnered significant attention in recent years due to its unique chemical structure and potential applications in pharmaceuticals, agrochemicals, and material science. This chiral molecule, characterized by its trifluoromethyl group and thiol functionality, offers a versatile platform for synthetic chemists and researchers exploring novel bioactive compounds. Its stereospecific configuration at the 2-position further enhances its value in asymmetric synthesis and drug development.

One of the most compelling aspects of (2S)-2-amino-3,3,3-trifluoropropane-1-thiol is its role in the design of fluorinated building blocks. Fluorine incorporation into organic molecules often improves metabolic stability, bioavailability, and binding affinity—key factors driving the demand for fluorinated pharmaceuticals. Researchers are actively investigating this compound as a precursor for peptide mimetics and enzyme inhibitors, aligning with the growing trend of precision medicine and targeted therapies.

In agrochemical applications, the thiol group of 2171176-51-3 enables conjugation with other functional moieties, making it a candidate for developing crop protection agents. The trifluoromethyl group’s lipophilicity can enhance membrane permeability, a desirable trait for systemic pesticides. This aligns with the global push for sustainable agriculture and reduced environmental impact, as fluorinated compounds often require lower application rates.

From a synthetic chemistry perspective, the chiral purity of (2S)-2-amino-3,3,3-trifluoropropane-1-thiol is critical. Recent advances in asymmetric catalysis and enantioselective synthesis have made this compound more accessible, addressing the demand for high-quality chiral intermediates. Laboratories focusing on medicinal chemistry optimization frequently search for such molecules to streamline drug discovery workflows.

The compound’s stability under various conditions also makes it suitable for material science innovations. For instance, its incorporation into polymers could yield high-performance materials with enhanced thermal or chemical resistance. This intersects with the rising interest in smart materials and advanced coatings, particularly in electronics and aerospace industries.

As the scientific community continues to explore 2171176-51-3, questions about its scalable synthesis, derivatization potential, and toxicity profile remain hot topics. Online searches often revolve around its supplier availability, handling precautions, and benchmark pricing, reflecting its commercial relevance. Regulatory compliance, especially concerning green chemistry principles, further drives discussions around this compound.

In summary, (2S)-2-amino-3,3,3-trifluoropropane-1-thiol exemplifies the convergence of structural ingenuity and multidisciplinary utility. Its applications span life sciences and industrial chemistry, making it a focal point for innovation. With ongoing research into its properties and derivatives, this compound is poised to play a pivotal role in addressing contemporary challenges in health, agriculture, and technology.

2171176-51-3 ((2S)-2-amino-3,3,3-trifluoropropane-1-thiol) Related Products

- 1172055-94-5(1-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-(thiophen-2-yl)methylurea)

- 1159512-54-5(2-CHLORO-6-(TRIFLUOROMETHYLTHIO)BENZONITRILE)

- 1721-51-3(D-alpha-Tocotrienol)

- 877635-58-0(4-oxo-6-(pyrimidin-2-ylsulfanyl)methyl-4H-pyran-3-yl 4-(propan-2-yloxy)benzoate)

- 2490404-08-3(3-chloro-4-(2-hydroxyphenyl)amino-1-4-(trifluoromethyl)phenyl-2,5-dihydro-1H-pyrrole-2,5-dione)

- 2680686-20-6(benzyl N-4-chloro-2-(hydroxymethyl)-6-methylphenylcarbamate)

- 2138560-05-9(3-chloro-4-fluoro-5-phenylaniline)

- 1804752-47-3(Methyl 2-bromo-6-(difluoromethyl)pyridine-3-carboxylate)

- 1270293-84-9((1S)-6-(difluoromethoxy)-2,3-dihydro-1H-inden-1-ol)

- 2228385-41-7(2,4-dimethyl-3-(2-methylbut-3-yn-2-yl)-1H-pyrrole)